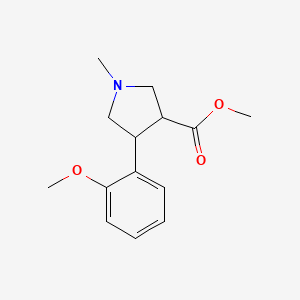
Methyl 4-(2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring substituted with a methoxyphenyl group and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate typically involves the reaction of 2-methoxyphenylacetic acid with methylamine and subsequent cyclization to form the pyrrolidine ring. The reaction conditions often include the use of a suitable solvent such as toluene or dichloromethane, and a catalyst like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like chromatography can enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4-(2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-(2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity to certain receptors, while the pyrrolidine ring can influence the compound’s overall conformation and activity . Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 4-(2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. Its methoxyphenyl group and pyrrolidine ring make it particularly interesting for studies involving receptor binding and enzyme inhibition .
Biological Activity
Methyl 4-(2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Synthesis and Structural Characteristics
This compound can be synthesized through various organic reactions involving pyrrolidine derivatives. The structure features a pyrrolidine ring substituted with a methoxyphenyl group and a carboxylate moiety, which are critical for its biological activity.
1. Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) cells.
- Case Study : A study evaluated the cytotoxicity of related pyrrolidine derivatives against A549 cells, revealing dose-dependent responses with IC50 values ranging from 10 to 30 µM for the most potent derivatives .
2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial effects. Preliminary data suggest that it may possess antibacterial properties, particularly against Gram-positive bacteria.
- Research Findings : In vitro assays demonstrated that certain derivatives of pyrrolidine exhibited effective inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) as low as 5 µg/mL against Staphylococcus aureus .
3. Neuropharmacological Effects
There is emerging evidence that this compound may interact with neuropeptide receptors, potentially influencing neuropharmacological pathways.
- Study Insights : Research on related compounds indicated that they could act as antagonists at neuropeptide FF receptors, which are implicated in pain modulation and other neurological processes .
The biological activity of this compound is likely attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmitter regulation.
- Receptor Modulation : The interaction with various receptors suggests potential roles in modulating neurotransmission and cellular signaling pathways.
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
methyl 4-(2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-15-8-11(12(9-15)14(16)18-3)10-6-4-5-7-13(10)17-2/h4-7,11-12H,8-9H2,1-3H3 |
InChI Key |
WDEWEEAIKZZIRC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)C(=O)OC)C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















